molecular formula C13H16O2 B1601463 Cyclopentyl(2-methoxyphenyl)methanone CAS No. 7063-68-5

Cyclopentyl(2-methoxyphenyl)methanone

Cat. No. B1601463
CAS RN: 7063-68-5
M. Wt: 204.26 g/mol
InChI Key: AZPZSUSFTBSXLY-UHFFFAOYSA-N
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Description

Cyclopentyl(2-methoxyphenyl)methanone is a chemical compound with the molecular formula C13H16O2 . It has an average mass of 204.265 Da and a monoisotopic mass of 204.115036 Da .


Molecular Structure Analysis

The molecular structure of Cyclopentyl(2-methoxyphenyl)methanone can be represented by the SMILES string O=C(C1CCCC1)C2=CC=CC=C2C .

Scientific Research Applications

    Cyclopentyl(2-fluoro-5-methoxyphenyl)methanone

    This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . However, specific applications or experimental procedures are not provided .

    2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine)

    This compound, also known as “MXE” or “3-Me-O-2-Oxo-PCE”, is structurally similar to ketamine . It’s used in forensic chemistry for the analysis, characterization, and synthesis . The analytical data are compared to the structurally similar drug ketamine .

  • Cycloalkanes

    Many organic compounds found in nature contain rings of carbon atoms, known as cycloalkanes . These compounds only contain carbon-hydrogen bonds and carbon-carbon single bonds . The simplest examples of this class consist of a single, un-substituted carbon ring . Cyclohexane, one of the most common cycloalkanes, is often used as an example . These compounds have the prefix "cyclo-" .

properties

IUPAC Name

cyclopentyl-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPZSUSFTBSXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493989
Record name Cyclopentyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(2-methoxyphenyl)methanone

CAS RN

7063-68-5
Record name Cyclopentyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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